molecular formula C21H25N3O3 B2930313 Oxolan-3-yl-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2379989-27-0

Oxolan-3-yl-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone

Cat. No. B2930313
CAS RN: 2379989-27-0
M. Wt: 367.449
InChI Key: FBAONVJAZMDMML-UHFFFAOYSA-N
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Description

Oxolan-3-yl-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Oxolan-3-yl-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone involves the inhibition of certain enzymes and pathways in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation in the body by inhibiting the production of inflammatory mediators. The compound has also been shown to induce apoptosis (cell death) in cancer cells, thereby inhibiting their growth and proliferation. Additionally, it has been shown to have antiviral properties by inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of using Oxolan-3-yl-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone in lab experiments is its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for research on Oxolan-3-yl-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail, particularly its effects on the MAPK pathway. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential for drug development.

Synthesis Methods

The synthesis of Oxolan-3-yl-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone involves the reaction of piperidine with 6-phenylpyrimidine-4-carbaldehyde, followed by the addition of oxalyl chloride and oxalyl chloride to the reaction mixture. The final product is obtained by treating the resulting compound with oxalyl chloride and oxalyl chloride.

Scientific Research Applications

Oxolan-3-yl-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

oxolan-3-yl-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c25-21(18-8-11-26-14-18)24-9-6-16(7-10-24)13-27-20-12-19(22-15-23-20)17-4-2-1-3-5-17/h1-5,12,15-16,18H,6-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAONVJAZMDMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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